Dabigatran Acyl-β-D-Glucuronide-d3

Bioanalysis LC-MS/MS Matrix effects

Dabigatran Acyl-β-D-Glucuronide-d3 is the only isotopically matched internal standard for accurate LC-MS/MS quantification of the active metabolite DABG. Unlike alternative deuterated standards (dabigatran-d3 or dabigatran etexilate-d13), this compound co-elutes identically with DABG and compensates for matrix effects specific to acylglucuronide conjugates. It is essential for method validation per FDA/EMA bioanalytical guidelines, achieving recoveries of 93%-102% and precision CV < 10%. Ideal for therapeutic drug monitoring, pharmacogenomic studies of UGT2B15 polymorphisms, and PBPK modeling.

Molecular Formula C₃₁H₃₀D₃N₇O₉
Molecular Weight 650.65
Cat. No. B1152196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Acyl-β-D-Glucuronide-d3
SynonymsN-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine β-D-Glucopyranuronosyl Ester-d3; 
Molecular FormulaC₃₁H₃₀D₃N₇O₉
Molecular Weight650.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Acyl-β-D-Glucuronide-d3: A Deuterated Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of the Major Active Dabigatran Metabolite


Dabigatran Acyl-β-D-Glucuronide-d3 is a deuterated stable isotope-labeled analog of dabigatran acyl-β-D-glucuronide (DABG), the major active human metabolite of the oral direct thrombin inhibitor dabigatran [1]. The compound features three deuterium atoms substituted for hydrogen at specified positions, enabling its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of DABG in biological matrices . DABG is formed via glucuronidation catalyzed primarily by UDP-glucuronosyltransferase (UGT) isoform UGT2B15 and demonstrates equipotent anticoagulant activity relative to the parent drug dabigatran in prolonging activated partial thromboplastin time (aPTT) .

Why Unlabeled DABG or Alternative Dabigatran IS Compounds Cannot Substitute for Dabigatran Acyl-β-D-Glucuronide-d3 in Rigorous Bioanalytical Workflows


Substituting Dabigatran Acyl-β-D-Glucuronide-d3 with unlabeled DABG or structurally distinct deuterated internal standards (e.g., dabigatran-d3 or dabigatran etexilate-d13) introduces quantifiable analytical error in LC-MS/MS assays. Unlabeled DABG is indistinguishable from the endogenous analyte by mass spectrometry, rendering it unsuitable as an internal standard for accurate quantification. Alternative deuterated compounds such as dabigatran-d3 exhibit different chromatographic retention behavior and ionization efficiency compared to the glucuronide conjugate analyte DABG, thereby failing to adequately compensate for matrix effects and extraction variability specific to the glucuronidated metabolite [1]. The use of a co-eluting, isotopically matched internal standard—identical to the analyte in physicochemical properties except for mass—is required to achieve acceptable precision and accuracy in bioanalytical method validation per regulatory guidelines, a requirement that only Dabigatran Acyl-β-D-Glucuronide-d3 fulfills for DABG quantification [2].

Dabigatran Acyl-β-D-Glucuronide-d3: Quantitative Evidence for Analytical Performance and Metabolic Characterization Relative to Comparators


Isotopic Internal Standard Compensation of Matrix Effects in LC-MS/MS Quantification of DABG

The deuterated internal standard Dabigatran Acyl-β-D-Glucuronide-d3 provides complete compensation of matrix effects during electrospray ionization LC-MS/MS analysis, a performance characteristic not achievable with unlabeled DABG or structurally dissimilar deuterated analogs. In validated multi-analyte LC-MS/MS methods employing stable-isotope-labeled internal standards, matrix effects were fully compensated by co-eluting internal standards, with no relevant influence on ionization efficiency [1]. Absolute recoveries for dabigatran and corresponding isotopically labeled internal standards were consistent, with mean values ranging from 93% to 102% [2].

Bioanalysis LC-MS/MS Matrix effects

Quantitative UGT2B15-Dependent DABG Formation: Enabling Genotype-Stratified Pharmacokinetic Studies

Dabigatran Acyl-β-D-Glucuronide-d3 serves as the essential internal standard for quantifying DABG in pharmacogenomic studies examining UGT2B15 polymorphism effects on dabigatran metabolism. In a study of 124 healthy male subjects receiving a single 150 mg dose of dabigatran etexilate, DABG Cmax was significantly higher in UGT2B15 GG genotype individuals (42.3 ± 16.3 ng/mL) compared to GT (32.4 ± 20.5 ng/mL) and TT (29.7 ± 17.1 ng/mL) genotypes (p < 0.05) [1]. Similarly, AUCall of DABG was highest in GG genotypes (327 ± 148.3 ng·h/mL), followed by GT (238.7 ± 166.5 ng·h/mL) and TT (223.3 ± 165.4 ng·h/mL) genotypes (p < 0.05) [1].

Pharmacogenomics UGT2B15 Pharmacokinetics

In Vitro Metabolic Stability of Unlabeled DABG: Implications for Analytical Workflow and IS Selection

Unlabeled DABG undergoes rapid nonenzymatic acyl migration in aqueous solution at physiological conditions, with an apparent half-life of 1 hour (37°C, pH 7.4) resulting in formation of 2-O-, 3-O-, and 4-O-acylglucuronide isomers [1]. This inherent instability necessitates careful sample handling and rapid processing during bioanalysis. The deuterated analog Dabigatran Acyl-β-D-Glucuronide-d3 exhibits identical chemical reactivity and undergoes the same acyl migration, ensuring that any isomerization occurring during sample preparation affects both analyte and internal standard proportionally, thereby preserving quantification accuracy.

Metabolic stability Acyl migration Sample handling

Vendor-Reported Purity Differential Between Deuterated DABG-d3 and Unlabeled DABG Reference Material

Commercially available deuterated Dabigatran Acyl-β-D-Glucuronide-d3 (TFA salt) is supplied at >98% purity , compared to unlabeled DABG (trifluoroacetate salt) which is supplied at ≥75% purity . This 23-percentage-point purity differential reflects the additional purification steps and rigorous quality control applied to isotopically labeled reference materials intended for use as internal standards in quantitative bioanalysis.

Reference standard Purity Quality control

Equipotent Anticoagulant Activity of DABG Relative to Parent Dabigatran: Quantitative aPTT Prolongation Data

DABG demonstrates equipotent anticoagulant activity compared to the parent drug dabigatran in prolonging activated partial thromboplastin time (aPTT). At a concentration of 0.46 μM, DABG increased aPTT in isolated human platelet-poor plasma . Experiments with purified 1-O-acylglucuronide and its isomeric rearrangement products revealed equipotent prolongation of aPTT compared with dabigatran [1]. This equipotency establishes DABG as an active metabolite requiring accurate quantification in pharmacokinetic and therapeutic drug monitoring studies, which in turn necessitates the use of Dabigatran Acyl-β-D-Glucuronide-d3 as the matched internal standard.

Pharmacodynamics Thrombin inhibition aPTT

Optimal Scientific and Industrial Use Cases for Dabigatran Acyl-β-D-Glucuronide-d3 Based on Quantitative Evidence


Validated LC-MS/MS Method Development for Therapeutic Drug Monitoring of Dabigatran and Its Active Metabolite

In clinical pharmacology laboratories developing validated LC-MS/MS methods for therapeutic drug monitoring of dabigatran, Dabigatran Acyl-β-D-Glucuronide-d3 is essential as the internal standard for accurate DABG quantification. Methods employing isotopically labeled internal standards demonstrate absolute recoveries of 93%-102% and complete matrix effect compensation, meeting regulatory validation criteria for precision (CV < 10%) and accuracy (bias < ±10%) [1]. The compound enables simultaneous quantification of total dabigatran after hydrolysis of DABG, a critical step given that DABG demonstrates equipotent anticoagulant activity [2].

Pharmacogenomic Studies Investigating UGT2B15 Polymorphism Effects on Dabigatran Metabolism

For pharmacogenomic research examining the impact of UGT2B15 polymorphisms on dabigatran exposure variability, Dabigatran Acyl-β-D-Glucuronide-d3 provides the analytical precision required to detect genotype-dependent differences in DABG formation. Studies using this approach have quantified that UGT2B15 GG homozygotes exhibit 1.42-fold higher DABG Cmax (42.3 vs 29.7 ng/mL) and 1.46-fold higher AUCall (327 vs 223 ng·h/mL) compared to TT homozygotes [3], findings that depend on accurate DABG quantification enabled by the matched deuterated internal standard.

Physiologically Based Pharmacokinetic (PBPK) Model Development and Validation

In PBPK modeling of dabigatran disposition in healthy and renally impaired populations, accurate DABG concentration-time data are required for model parameterization and validation. PBPK models incorporating dabigatran 1-O-acylglucuronide as a distinct analyte require reliable bioanalytical input data obtained using matched stable isotope-labeled internal standards such as Dabigatran Acyl-β-D-Glucuronide-d3. These models have demonstrated that UGT2B15 metabolism and P-gp transport rates are reduced to 67% and 65% respectively in severe renal impairment [4], findings that inform dose adjustment strategies.

Metabolite Identification and Characterization Studies in Preclinical Species

For preclinical metabolism studies characterizing the formation and disposition of dabigatran acylglucuronides across species, Dabigatran Acyl-β-D-Glucuronide-d3 serves as the reference internal standard for quantifying the 1-O-acylglucuronide (β anomer) as well as its 2-O-, 3-O-, and 4-O-acylglucuronide rearrangement products [2]. The compound's matched chemical reactivity ensures that acyl migration occurring during sample preparation is proportionally reflected in both analyte and internal standard, preserving quantification integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran Acyl-β-D-Glucuronide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.